molecular formula C8H9NO3 B13420293 methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

Katalognummer: B13420293
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: QIQBNDJDFSRZMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of pyrrole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by esterification with methanol . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in key biological processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrole ring and a keto ester group makes it a versatile intermediate for various synthetic applications .

Eigenschaften

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-7(10)6-3-2-4-9-6/h2-4,9H,5H2,1H3

InChI-Schlüssel

QIQBNDJDFSRZMC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(=O)C1=CC=CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.